

Technical Guide: Physicochemical Characterization of 2-Amino-5-[(dimethylamino)methyl]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-[(dimethylamino)methyl]pyridine

Cat. No.: B2581909

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive experimental framework for the detailed physicochemical characterization of **2-Amino-5-[(dimethylamino)methyl]pyridine** (CAS No. 1197404-30-0). Due to the limited availability of experimental data in the public domain for this specific compound, this document serves as a procedural guide, providing robust methodologies for determining its fundamental chemical and physical properties. As a Senior Application Scientist, the following sections are structured to not only provide step-by-step protocols but also to offer insights into the scientific rationale behind the selection of these methods. The successful execution of these experiments will yield critical data for researchers engaged in drug discovery, process chemistry, and materials science, where a thorough understanding of a compound's properties is paramount for its application and development.

Introduction

2-Amino-5-[(dimethylamino)methyl]pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary amino group, a tertiary amine, and a pyridine ring, suggests a unique combination of basicity, polarity, and hydrogen bonding capabilities. These characteristics are expected to significantly

influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility as a synthetic building block. This guide provides a systematic approach to experimentally determine the key physicochemical parameters of this compound.

Compound Profile

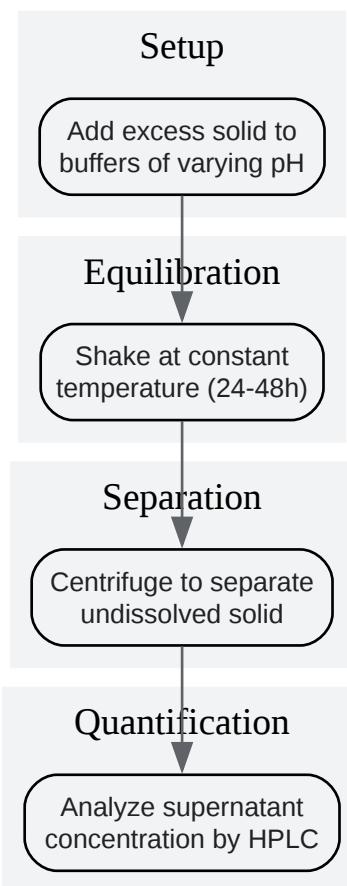
Before commencing experimental work, it is essential to establish the basic molecular identity of the compound.

Property	Value	Source
Chemical Name	2-Amino-5-[(dimethylamino)methyl]pyridin e	N/A
Synonyms	N',N'-dimethyl-5-(aminomethyl)pyridin-2-amine	N/A
CAS Number	1197404-30-0	[1] [2]
Molecular Formula	C ₈ H ₁₃ N ₃	[1]
Molecular Weight	151.21 g/mol	[1]
Chemical Structure	``` dot graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="NH ₂ "]; C6 [label="CH ₂ "]; N3 [label="N"]; C7 [label="CH ₃ "]; C8 [label="CH ₃ "]; C1 -- N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C1 -- N2; C4 -- C6; C6 -- N3; N3 -- C7; N3 -- C8; }	

N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="NH₂"]; C6 [label="CH₂"]; N3 [label="N"]; C7 [label="CH₃"]; C8 [label="CH₃"];

C1 -- N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C1 -- N2; C4 -- C6; C6 -- N3; N3 -- C7;
N3 -- C8;

```
// Positioning N1 [pos="0,1!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1!"]; C4  
[pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; N2 [pos="-1.74,1!"]; C6 [pos="1.74,-1!"]; N3  
[pos="2.61,-0.5!"]; C7 [pos="3.48,-1!"]; C8 [pos="2.61,0.5!"]; }
```


Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The solubility of **2-Amino-5-[(dimethylamino)methyl]pyridine** is expected to be pH-dependent due to its basic nature.

Protocol: Equilibrium Shake-Flask Method

- Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
- Equilibration: Add an excess amount of the solid compound to each buffer solution in separate vials.
- Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.
- Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination by the shake-flask method.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

Protocol: Capillary Melting Point Method

- **Sample Preparation:** Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals.
- **Capillary Loading:** Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

- **Measurement:** Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Boiling Point Determination

The boiling point provides insight into the volatility of the compound.

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

- **Sample Preparation:** Place a small amount of the liquid compound into a fusion tube.
- **Apparatus Setup:** Place a capillary tube, sealed at one end, open-end down into the fusion tube. Attach the fusion tube to a thermometer.
- **Heating:** Heat the assembly in a suitable heating bath (e.g., silicone oil).
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. When a continuous stream of bubbles is observed, stop heating.
- **Measurement:** The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.

- 2D NMR (COSY, HSQC, HMBC): Used to elucidate the detailed connectivity and spatial relationships between atoms.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O with a pH adjustment).
- Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the spectra and assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

3.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H (amine), C-H (aliphatic and aromatic), C=N and C=C (pyridine ring), and C-N bonds.

3.5.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol:

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for

polar, ionizable molecules.

- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Determine the molecular weight from the parent ion peak ($M+H$)⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Physicochemical Properties (for reference)

While experimental data is lacking, computational tools can provide estimated values. These should be used as a guide for experimental design and not as a substitute for empirical data.

Property	Predicted Value	Method
pKa (most basic)	~9-10 (tertiary amine)	ACD/Labs Percepta
LogP	~1.5 - 2.0	ChemDraw
Aqueous Solubility	Likely to be pH-dependent	N/A

Conclusion

This technical guide provides a comprehensive set of protocols for the thorough physicochemical characterization of **2-Amino-5-[(dimethylamino)methyl]pyridine**. The data generated from these experiments will be invaluable for any researcher working with this compound, enabling a deeper understanding of its behavior and facilitating its application in various scientific disciplines. The importance of meticulous experimental technique and accurate data analysis cannot be overstated in generating a reliable physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-[(dimethylamino)Methyl]pyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 2. 2-Amino-5-[(dimethylamino)methyl]pyridine | 1197404-30-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 2-Amino-5-[(dimethylamino)methyl]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2581909#physicochemical-properties-of-2-amino-5-dimethylamino-methyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com